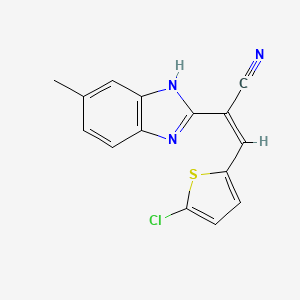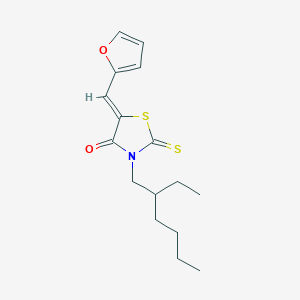![molecular formula C17H19ClO3 B5418475 3-(4-chlorophenyl)-4-methyl-2-oxaspiro[5.5]undecane-1,5-dione](/img/structure/B5418475.png)
3-(4-chlorophenyl)-4-methyl-2-oxaspiro[5.5]undecane-1,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorophenyl)-4-methyl-2-oxaspiro[5.5]undecane-1,5-dione, also known as CP-MeO, is a synthetic compound that has gained significant attention in scientific research due to its potential biological activities. CP-MeO is a spirocyclic lactone that contains a unique structure, which makes it an interesting molecule to study.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-4-methyl-2-oxaspiro[5.5]undecane-1,5-dione is not fully understood. However, it is believed that this compound exerts its biological activities by inhibiting the activity of MMPs. MMPs are involved in the degradation of extracellular matrix proteins, which are important for tissue remodeling and repair. Inhibition of MMP activity by this compound may prevent the degradation of extracellular matrix proteins, leading to improved tissue remodeling and repair.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-fibrotic properties. It has also been shown to inhibit the activity of MMPs, which are enzymes involved in the degradation of extracellular matrix proteins. Inhibition of MMP activity by this compound may prevent the degradation of extracellular matrix proteins, leading to improved tissue remodeling and repair. This compound has been investigated for its potential therapeutic effects in various diseases, including cancer, arthritis, and cardiovascular diseases.
Advantages and Limitations for Lab Experiments
3-(4-chlorophenyl)-4-methyl-2-oxaspiro[5.5]undecane-1,5-dione has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. This compound has been extensively studied for its biological activities, and its mechanism of action is well understood. However, this compound also has some limitations for lab experiments. It is a relatively new compound, and its biological activities are still being investigated. Further studies are needed to fully understand the potential therapeutic effects of this compound.
Future Directions
There are several future directions for the study of 3-(4-chlorophenyl)-4-methyl-2-oxaspiro[5.5]undecane-1,5-dione. One direction is to investigate the potential therapeutic effects of this compound in various diseases, including cancer, arthritis, and cardiovascular diseases. Another direction is to study the structure-activity relationship of this compound to identify more potent and selective inhibitors of MMPs. Additionally, the use of this compound as a tool for studying the role of MMPs in disease progression and tissue remodeling could be explored. Overall, this compound is a promising compound that has the potential to be developed into a therapeutic agent for various diseases.
Synthesis Methods
3-(4-chlorophenyl)-4-methyl-2-oxaspiro[5.5]undecane-1,5-dione can be synthesized using a multistep process that involves the reaction of 4-chlorobenzaldehyde with methyl acetoacetate, followed by a Michael addition reaction with cyclohexanone. The product is then subjected to a series of reactions, including a Wittig reaction and a ring-closing metathesis reaction, to form this compound. The synthesis method of this compound has been optimized to improve the yield and purity of the compound.
Scientific Research Applications
3-(4-chlorophenyl)-4-methyl-2-oxaspiro[5.5]undecane-1,5-dione has been studied extensively for its potential biological activities. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-fibrotic properties. This compound has also been investigated for its ability to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. MMPs are implicated in various diseases, including cancer, arthritis, and cardiovascular diseases. This compound has been shown to inhibit the activity of MMP-2 and MMP-9, which are two important MMPs involved in cancer progression and metastasis.
properties
IUPAC Name |
3-(4-chlorophenyl)-4-methyl-2-oxaspiro[5.5]undecane-1,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClO3/c1-11-14(12-5-7-13(18)8-6-12)21-16(20)17(15(11)19)9-3-2-4-10-17/h5-8,11,14H,2-4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTOSZYPQROLCCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC(=O)C2(C1=O)CCCCC2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-4-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazol-3-yl)carbonyl]piperazine](/img/structure/B5418396.png)
![9-[4-(4-fluorophenyl)-4-oxobutanoyl]-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5418404.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-[2-(4-morpholinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B5418410.png)
![methyl 4-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B5418414.png)
![N-methyl-5-[1-(1H-1,2,3-triazol-5-ylcarbonyl)-2-pyrrolidinyl]-2-thiophenecarboxamide](/img/structure/B5418421.png)
![7-acetyl-3-(ethylthio)-6-(3-phenoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5418430.png)
![8-(5-methyl-2-phenyl-3-furoyl)-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5418436.png)
![2-ethyl-7-[3-(trifluoromethoxy)phenyl]pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5418446.png)
![4-{[1-(4-fluorobenzyl)-3-hydroxy-2-oxopiperidin-3-yl]methyl}piperazine-1-sulfonamide](/img/structure/B5418451.png)
![N-({1-[(2-methylpyrimidin-5-yl)methyl]pyrrolidin-3-yl}methyl)cyclopropanesulfonamide](/img/structure/B5418457.png)
![7-chloro-4-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]quinoline](/img/structure/B5418468.png)
![N'-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide](/img/structure/B5418495.png)

